molecular formula C15H20N4O4S B2396032 N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide CAS No. 1111480-45-5

N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide

Cat. No. B2396032
M. Wt: 352.41
InChI Key: NQYMHFPWQSSHHA-UHFFFAOYSA-N
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Description

The compound “N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide” appears to be an organic compound containing a cyano group (-CN), a cyclopropyl group (a three-membered carbon ring), a dimethylsulfamoyl group (a sulfur-containing group), and an acetamide group (an acyl group derived from acetic acid).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the cyano group, for example, would introduce a degree of polarity to the molecule, while the cyclopropyl group could potentially introduce strain into the molecule due to its cyclical structure.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the cyano group is known to undergo reactions such as hydrolysis, reduction, and nucleophilic addition. The acetamide group could participate in various reactions such as hydrolysis, reduction, and condensation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the cyano and acetamide groups could increase its solubility in polar solvents.


Scientific Research Applications

  • 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate :

    • Application Summary : This compound is a cyanylation reagent for protein sulfhydryl groups and is used to prepare protein-polysaccharide conjugates . It is also employed as an activating agent for polysaccharide resins and conjugation of lipopolysaccharides while retaining endotoxic activity .
    • Methods of Application : The specific methods of application are not provided in the source, but it is soluble in water and acetonitrile , suggesting it could be applied in solution.
    • Results or Outcomes : The compound is effective in preparing protein-polysaccharide conjugates and activating polysaccharide resins .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific functional groups present in its structure. For example, compounds containing a cyano group can be toxic and may release toxic gases when heated.


Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its mechanism of action if it’s intended to be used as a drug.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-15(10-16,11-4-5-11)17-13(20)9-19-8-12(6-7-14(19)21)24(22,23)18(2)3/h6-8,11H,4-5,9H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYMHFPWQSSHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide

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